2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Description
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of quinoline derivative that can be synthesized using different methods.
Scientific Research Applications
Structural Aspects and Fluorescence Properties
Research on structural aspects and properties of related compounds, including 8-hydroxyquinoline based amides, has been conducted to understand their crystal structure and fluorescence emission. For instance, certain amide-containing isoquinoline derivatives have been studied for their ability to form gels or crystalline solids upon treatment with different acids, leading to variations in fluorescence properties. These structural and fluorescence studies suggest potential applications in material science and sensor development (Karmakar, Sarma, & Baruah, 2007).
Fluorination Techniques
The fluorination of 2-chloro-3-formylquinolines has been explored using microwave irradiation, demonstrating a substantial reduction in reaction time and improved yields. This method's efficiency in introducing fluorine into organic compounds highlights its significance in synthesizing biologically active compounds and drugs, suggesting the utility of such techniques in developing new pharmaceuticals (Kidwai, Sapra, & Bhushan, 1999).
Analgesic and Anti-inflammatory Activities
Studies on quinazolinyl acetamides have shown promising analgesic and anti-inflammatory activities, indicating the potential therapeutic applications of compounds within this chemical class. The research involved synthesizing novel compounds and testing their efficacy, comparing them to standard drugs, which underscores the relevance of such compounds in developing new medications for pain and inflammation management (Alagarsamy et al., 2015).
Cytotoxic Activities
The synthesis and evaluation of sulfonamide derivatives, including those related to the 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been investigated for their cytotoxic activity against cancer cell lines. This research contributes to the ongoing search for new anticancer agents, highlighting the potential of such compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Anticancer Potentials
The development of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for antimicrobial and anticancer activities showcase the broad spectrum of biological applications of these compounds. Through molecular docking and in vitro studies, these compounds have been identified as potential leads for developing new antimicrobial and anticancer therapies (Mehta et al., 2019).
properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-1-14(2-4-15)23(31)20-12-29(21-10-7-17(27)11-19(21)24(20)32)13-22(30)28-18-8-5-16(26)6-9-18/h1-12H,13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTSOZWLTGCSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
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